![molecular formula C22H24N2O3S B2387093 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 329907-07-5](/img/structure/B2387093.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline ring, a sulfanyl group, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and dimethoxyphenyl intermediates. These intermediates are then coupled using a sulfanylacetamide linker under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, amides, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in this interaction, as it can form covalent bonds with target molecules, enhancing the compound’s potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the quinoline and sulfanyl groups, making it less versatile in terms of chemical reactivity and biological activity.
2-(4-methylquinolin-2-yl)sulfanylacetamide:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups, which can alter its chemical properties and biological activity.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-12-22(24-18-7-5-4-6-17(15)18)28-14-21(25)23-11-10-16-8-9-19(26-2)20(13-16)27-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIENKOQHPUFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B2387010.png)
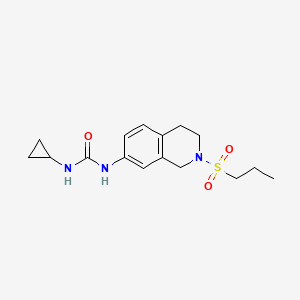
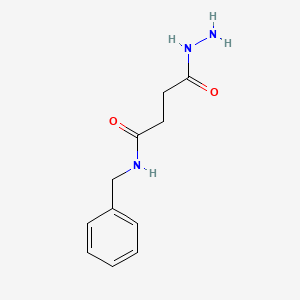
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
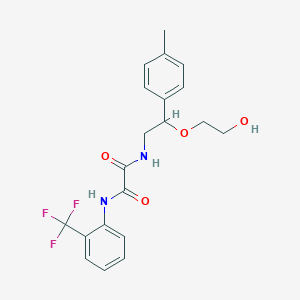
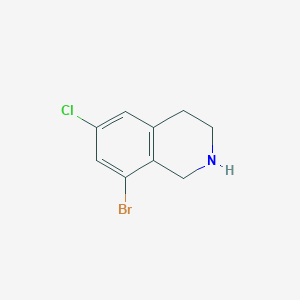
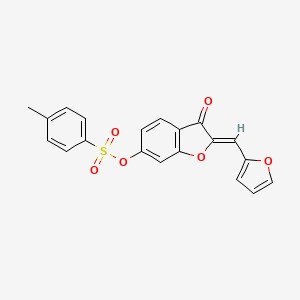
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)
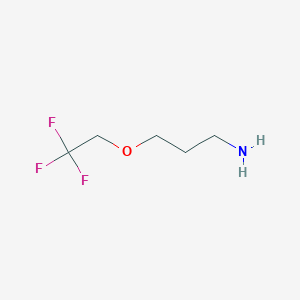
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)
